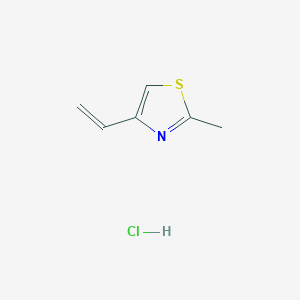
(5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine is a heterocyclic compound that features a pyridine ring fused with a tetrahydropyrimidine ring, and a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The pyridine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include azo compounds, reduced pyridine derivatives, and various substituted hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities, making it a promising candidate for further pharmacological studies .
Medicine
In medicine, the compound’s derivatives are explored for their therapeutic potential. They are evaluated for their efficacy in treating various diseases, including bacterial infections and cancer .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with biological macromolecules, leading to the inhibition of key enzymes and pathways. For instance, in antimicrobial applications, it targets bacterial enzymes, disrupting their metabolic processes and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
(5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)amine: Similar structure but with an amine group instead of hydrazine.
(5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)thioether: Contains a thioether group instead of hydrazine.
Uniqueness
The uniqueness of (5,6-Dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine lies in its hydrazine functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
(5,6-dimethyl-2-pyridin-2-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C11H17N5/c1-7-8(2)14-11(15-10(7)16-12)9-5-3-4-6-13-9/h3-8,11,14H,12H2,1-2H3,(H,15,16) |
InChI Key |
NNZUINCXLJBTAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(N=C1NN)C2=CC=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12315616.png)

![3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid](/img/structure/B12315629.png)
![Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B12315632.png)


![3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315653.png)

![1-[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B12315669.png)

![rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12315672.png)
![1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B12315677.png)
